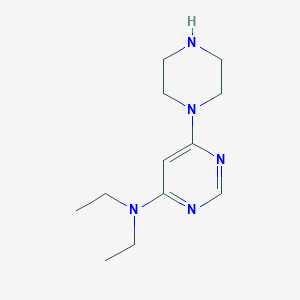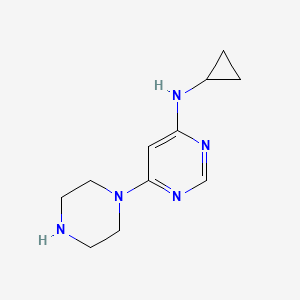
1-(4-phenyl-1H-imidazol-2-yl)cyclopentan-1-amine dihydrochloride
Overview
Description
“1-(4-phenyl-1H-imidazol-2-yl)cyclopentan-1-amine dihydrochloride” is a chemical compound with the CAS Number: 1303890-54-1 . It has a molecular weight of 300.23 . The IUPAC name for this compound is 1-(4-phenyl-1H-imidazol-2-yl)cyclopentylamine dihydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H17N3.2ClH/c15-14(8-4-5-9-14)13-16-10-12(17-13)11-6-2-1-3-7-11;;/h1-3,6-7,10H,4-5,8-9,15H2,(H,16,17);2*1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
This compound is a powder with a storage temperature at room temperature .Scientific Research Applications
Medicinal Chemistry: Antimicrobial Agents
Imidazole derivatives, including the compound , have been extensively studied for their antimicrobial properties . They are known to exhibit a broad spectrum of biological activities, such as antibacterial and antifungal effects. This makes them valuable in the development of new antimicrobial agents that can be used to treat various infections.
Pharmacology: Drug Development
The imidazole moiety is a critical component in many pharmacologically active compounds . It contributes to the solubility and bioavailability of drugs. As such, 1-(4-phenyl-1H-imidazol-2-yl)cyclopentan-1-amine dihydrochloride could be a potential candidate for drug development, especially in creating medications with improved pharmacokinetic profiles.
Biochemistry: Enzyme Inhibition
In biochemistry, imidazole derivatives are known to act as inhibitors for certain enzymes . This compound could be used in research to study enzyme mechanisms or to develop enzyme-based assays for diagnosing diseases.
Materials Science: Synthesis of Coordination Polymers
The imidazole ring can coordinate with metals to form coordination polymers, which have applications in catalysis, gas storage, and sensing . The subject compound could be used to synthesize novel materials with unique properties for industrial applications.
Biology: Study of Biological Pathways
Due to its structural similarity to biologically relevant molecules, this compound can be used in biological studies to probe various cellular pathways . It can help in understanding the role of similar endogenous compounds in physiological processes.
Chemistry: Solubility Enhancement
Imidazole rings are known to enhance the solubility of poorly soluble drug entities . This property is crucial in the formulation of drugs, as it ensures that medications can be efficiently absorbed by the body.
Safety And Hazards
The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, and using personal protective equipment .
properties
IUPAC Name |
1-(5-phenyl-1H-imidazol-2-yl)cyclopentan-1-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3.2ClH/c15-14(8-4-5-9-14)13-16-10-12(17-13)11-6-2-1-3-7-11;;/h1-3,6-7,10H,4-5,8-9,15H2,(H,16,17);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNDLSZRDASTKBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=NC=C(N2)C3=CC=CC=C3)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-phenyl-1H-imidazol-2-yl)cyclopentan-1-amine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(2E)-1-N-methyl-2-N-[(3-nitrophenyl)methylidene]benzene-1,2-diamine](/img/structure/B1463247.png)






![1-Tert-Butyl-4-[(Methylamino)Methyl]-2-Pyrrolidinone](/img/structure/B1463260.png)

![4-[(4-Methoxypiperidin-1-yl)methyl]benzoic acid hydrochloride](/img/structure/B1463263.png)

